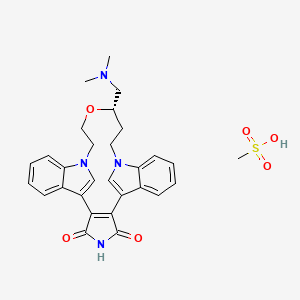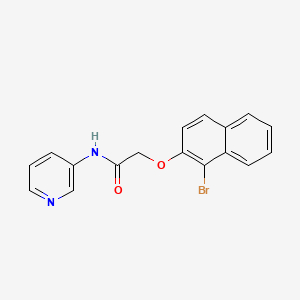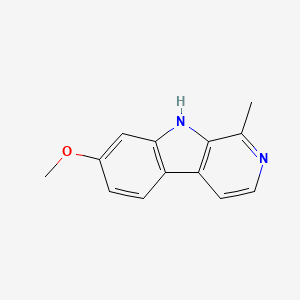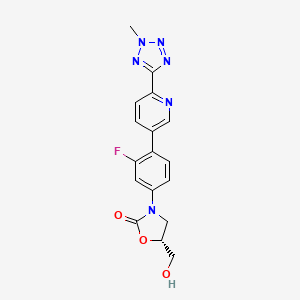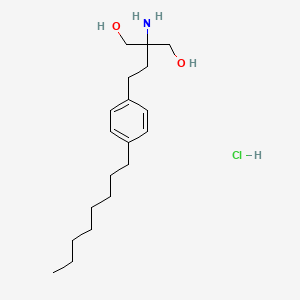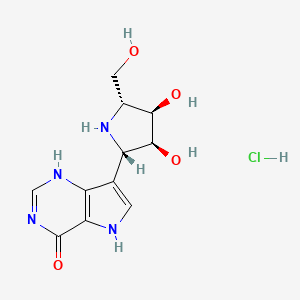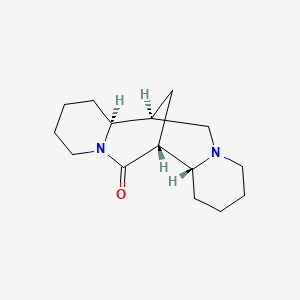
17-Oxosparteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Oxosparteine is a minor urinary metabolite of sparteine in man.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis in Plants
17-Oxosparteine has been identified as a key product in the enzymatic synthesis of lupin alkaloids. A study by Wink, Hartmann, and Schiebel (1979) found that a crude enzyme preparation from cell suspension cultures of Lupinus polyphyllus catalyzes the conversion of cadaverine into lupin alkaloids, including 17-oxosparteine (Wink, Hartmann, & Schiebel, 1979). Additionally, Wink, Hartmann, and Witte (1980) demonstrated that chloroplasts isolated from Lupinus polyphyllus leaves and L. albus seedlings contain the enzymatic sequence responsible for the biosynthesis of these alkaloids, with 17-oxosparteine being a key intermediate (Wink, Hartmann, & Witte, 1980).
Spectroscopic Studies and Complex Formation
B. Jasiewicz (2008) conducted NMR and DFT studies on complexes formed by 17-oxosparteine with LiClO4 and LiCl. The study revealed that the structure of 17-oxosparteine remains unchanged upon complexation (Jasiewicz, 2008).
Synthesis of Derivatives
Research on new 2-oxosparteine derivatives with alkyl substituents at the C-17 position was conducted by Kurek, Jasiewicz, Wyrzykiewicz, and Boczoń (2011). This study focused on the synthesis and spectroscopic characterization of these derivatives (Kurek et al., 2011).
Crystal Structure Analysis
The crystal structure of bis-quinolizidine immonium salts, including Δ1(6)-dehydro-17-oxosparteinium perchlorate, was analyzed by Katrusiak, Kałuski, Pietrzak, and Skolik (1983), providing insights into the molecular structure and conformational properties of these compounds (Katrusiak et al., 1983).
Mass Spectrometry Studies
Studies on the mass spectrometry of bis-quinolizidine alkaloids, including oxosparteines like 17-oxosparteine, were conducted to investigate their spectral fragmentation patterns. Jasiewicz and Wyrzykiewicz (2011) focused on the FAB mass spectral fragmentation of various oxosparteines (Jasiewicz & Wyrzykiewicz, 2011).
Eigenschaften
CAS-Nummer |
489-72-5 |
|---|---|
Produktname |
17-Oxosparteine |
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
(1S,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one |
InChI |
InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12+,13-,14+/m0/s1 |
InChI-Schlüssel |
YQMWQSMYVPLYDI-RFQIPJPRSA-N |
Isomerische SMILES |
C1CCN2C[C@@H]3C[C@H]([C@H]2C1)C(=O)N4[C@H]3CCCC4 |
SMILES |
C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |
Kanonische SMILES |
C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
489-72-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
17-oxosparteine 17-oxosparteine monohydrochloride, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer 17-oxosparteine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer 17-oxosparteine, 7S-(7alpha,7aalpha,14alpha,14abeta)-isomer 17-oxosparteine, 7S-(7alpha,7beta,14alpha,14abeta)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



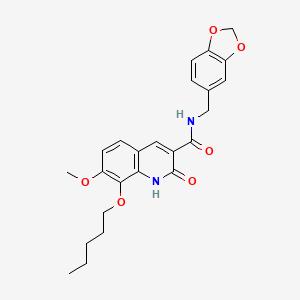
![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
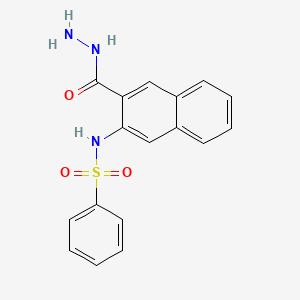
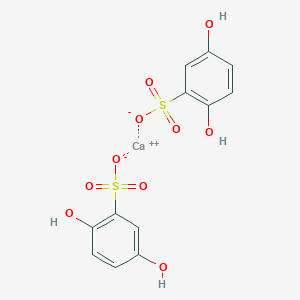
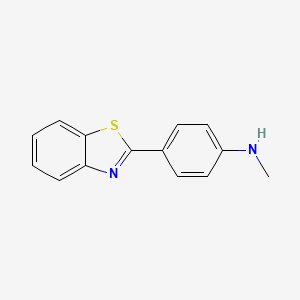
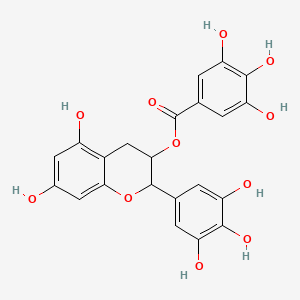
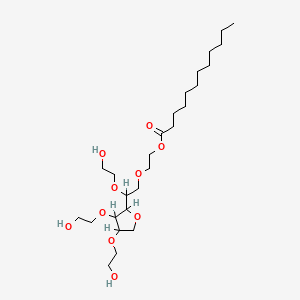
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
